Computed Lipophilicity (XLogP3) Differentiates the 4-Methoxyphenyl Analog from Halogenated and Alkyl Substituted Analogs
The computed partition coefficient (XLogP3) for the target compound is 3.7 [1]. This value is lower (more hydrophilic) than those predicted for the 4-chlorophenyl (est. XLogP3-AA ≈ 4.5), 3,4-difluorophenyl (est. ≈ 4.2), and p-tolyl (est. ≈ 4.3) analogs, but comparable to the 4-ethoxyphenyl analog (est. ≈ 3.9). In the context of Lipinski's Rule of Five, the lower logP of the 4-methoxyphenyl analog suggests potentially distinct oral absorption and solubility profiles relative to the more lipophilic halogenated or alkyl-substituted counterparts [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 [1] |
| Comparator Or Baseline | 4-Chlorophenyl analog: est. XLogP3-AA ~4.5; 3,4-Difluorophenyl analog: est. ~4.2; p-Tolyl analog: est. ~4.3 (estimates based on substituent π values; experimental logP data not publicly available for direct comparison) |
| Quantified Difference | ΔXLogP3-AA ≈ -0.5 to -0.8 log units (target compound more hydrophilic) |
| Conditions | XLogP3-AA computed by PubChem 3.0; comparator estimates derived from fragment-based π contributions |
Why This Matters
A differential logP of ≥0.5 log units can translate to significantly altered membrane permeability and aqueous solubility, which are critical for assay reproducibility in cellular screening and for pharmacokinetic optimization in lead development.
- [1] PubChem. N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide, CID 16799202. Computed Properties: XLogP3-AA. View Source
